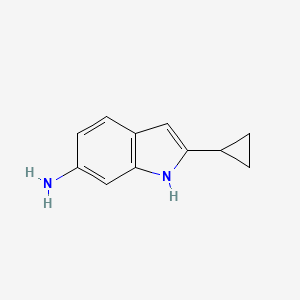

2-Cyclopropyl-1H-indol-6-amine

Description

Significance of the Indole (B1671886) Nucleus as a Privileged Pharmacophore and Scaffold in Medicinal Chemistry

The indole nucleus, a bicyclic aromatic heterocycle consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a cornerstone in the field of medicinal chemistry. researchgate.netbldpharm.com It is widely regarded as a "privileged pharmacophore," a molecular framework that is capable of binding to multiple biological targets with high affinity. google.comgoogle.com This versatility has cemented the indole scaffold's importance in drug discovery and development. researchgate.netwikipedia.org

The significance of the indole core is underscored by its presence in a vast array of natural products, including alkaloids and fungal metabolites, as well as in a multitude of synthetic pharmaceutical agents. google.comnih.govdrugbank.com The structural features of the indole ring allow it to mimic the structure of various proteins and participate in different biological interactions. bldpharm.com This has led to the development of indole-containing drugs across a wide spectrum of therapeutic areas. The ability to functionalize the indole ring at various positions provides a powerful tool for medicinal chemists to fine-tune the pharmacological properties of drug candidates. nih.gov

The broad-ranging biological activities of indole derivatives are a testament to their therapeutic importance. researchgate.net These activities include, but are not limited to, anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective effects. researchgate.netnih.gov The development of new synthetic methodologies for indole derivatives continues to be an active area of research, aiming to expand the chemical space and uncover novel therapeutic agents. bldpharm.comgoogle.com

| Pharmacological Activity | Therapeutic Area | References |

|---|---|---|

| Anticancer | Oncology | bldpharm.comdrugbank.com |

| Antimicrobial | Infectious Diseases | bldpharm.comnih.gov |

| Antiviral | Infectious Diseases | google.comnih.gov |

| Anti-inflammatory | Inflammatory Disorders | nih.gov |

| Neuroprotective | Neurological Disorders | researchgate.netnih.gov |

| Antidiabetic | Metabolic Disorders | researchgate.net |

Role of the Cyclopropyl (B3062369) Moiety in Molecular Design, Reactivity, and Biological Activity

The cyclopropyl group, a three-membered carbocyclic ring, is a small but powerful structural motif in molecular design and medicinal chemistry. www.gov.uknih.gov Its incorporation into drug candidates can significantly influence their physicochemical and pharmacological properties. The unique electronic and steric nature of the cyclopropyl ring sets it apart from other alkyl substituents.

One of the key features of the cyclopropyl group is its high ring strain, which results in C-C bonds with enhanced π-character and shorter, stronger C-H bonds. This strained nature contributes to its unique reactivity, allowing it to participate in various chemical transformations. www.gov.uk From a medicinal chemistry perspective, the cyclopropyl moiety is often used to introduce conformational rigidity into a molecule. nih.gov This can lead to a more favorable binding to a biological target by reducing the entropic penalty upon binding.

| Property Influenced | Effect | References |

|---|---|---|

| Conformational Rigidity | Introduces steric constraints, potentially improving binding affinity. | nih.gov |

| Metabolic Stability | Can increase resistance to oxidative metabolism. | |

| Lipophilicity | Can modulate lipophilicity to optimize ADME properties. | nih.gov |

| Potency | Can enhance biological activity through favorable interactions with the target. | |

| Reactivity | The strained ring can participate in unique chemical reactions. | www.gov.uk |

Overview of 2-Cyclopropyl-1H-indol-6-amine as a Research Compound and Synthetic Intermediate

This compound is a chemical compound that is available as a research chemical. bldpharm.com It represents a valuable building block for the synthesis of more complex molecules, particularly in the context of drug discovery. The structure combines the pharmacologically significant indole nucleus with a cyclopropyl group at the 2-position and an amine group at the 6-position, offering multiple points for chemical modification.

As a synthetic intermediate, the amino group on the indole ring provides a handle for a variety of chemical reactions, such as amide bond formation, sulfonylation, and alkylation. These transformations allow for the introduction of diverse functional groups to explore structure-activity relationships (SAR) in drug design. The presence of the 2-cyclopropyl substituent can confer the beneficial properties associated with this moiety, as discussed in the previous section.

While specific, in-depth research publications focusing solely on this compound are not abundant, its utility can be inferred from studies on related 6-aminoindole (B160974) derivatives. For example, substituted indol-6-amines have been investigated as precursors to potent and selective agonists for serotonin (B10506) receptors. researchgate.net The core structure of this compound makes it a promising starting material for the development of novel therapeutic agents targeting a range of biological targets. Its availability from commercial suppliers facilitates its use in exploratory chemical synthesis and drug discovery programs. bldpharm.com

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₁₂N₂ | bldpharm.com |

| CAS Number | 2132397-75-0 | bldpharm.com |

Structure

3D Structure

Properties

IUPAC Name |

2-cyclopropyl-1H-indol-6-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2/c12-9-4-3-8-5-10(7-1-2-7)13-11(8)6-9/h3-7,13H,1-2,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNDNPGXAGLVXER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC3=C(N2)C=C(C=C3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501302981 | |

| Record name | 1H-Indol-6-amine, 2-cyclopropyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501302981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2132397-75-0 | |

| Record name | 1H-Indol-6-amine, 2-cyclopropyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2132397-75-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Indol-6-amine, 2-cyclopropyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501302981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Cyclopropyl 1h Indol 6 Amine and Its Analogs

Strategies for Indole (B1671886) Ring Formation

The formation of the indole scaffold is a critical step, with several classic and modern catalytic methods being employed.

The Fischer indole synthesis, discovered in 1883 by Emil Fischer, is a foundational chemical reaction for producing indoles. wikipedia.org The process involves the acid-catalyzed reaction of a substituted phenylhydrazine (B124118) with an aldehyde or ketone. wikipedia.orgacs.org In the context of synthesizing 2-cyclopropyl indoles, this would typically involve the reaction of a relevant phenylhydrazine with a cyclopropyl-containing carbonyl compound, such as cyclopropyl (B3062369) methyl ketone.

The mechanism proceeds through several key steps:

Formation of a phenylhydrazone from the phenylhydrazine and the carbonyl compound.

Isomerization of the phenylhydrazone to its enamine tautomer.

A ub.eduub.edu-sigmatropic rearrangement of the protonated enamine.

Loss of ammonia (B1221849) and subsequent aromatization to yield the final indole ring. wikipedia.org

This reaction can be promoted by various Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid) or Lewis acids (e.g., ZnCl₂, BF₃). wikipedia.org A significant modern adaptation is the Buchwald modification, which utilizes a palladium-catalyzed cross-coupling of aryl bromides and hydrazones to form the necessary N-arylhydrazone intermediate, thereby expanding the scope of the reaction. wikipedia.org

A more direct and modern approach to forming 2-substituted indoles is the cyclization of 2-alkynylaniline derivatives. mdpi.com This method offers the advantage of starting with precursors where the desired C2-substituent is already in place. For the synthesis of 2-cyclopropyl-1H-indole, the starting material is 2-(cyclopropylethynyl)aniline.

The cyclization is typically induced by transition metal catalysts, with palladium complexes being particularly effective. mdpi.comresearchgate.net The reaction can also be promoted by other metals or even under microwave irradiation without a specified catalyst. mdpi.com One study demonstrated the synthesis of 2-cyclopropyl-1H-indole from 2-(cyclopropylethynyl)aniline in a 61% yield using microwave heating at 80°C. mdpi.com This approach avoids the need for protecting groups on the aniline (B41778) nitrogen, which is often a requirement in other methods. mdpi.com

Mechanistic studies on related palladium-catalyzed cyclizations suggest a two-step process where the palladium catalyst coordinates to the alkyne, promoting proton transfer and subsequent cyclization to form the indole ring. researchgate.net The process is often highly regioselective, leading specifically to the 2-substituted indole product.

| Starting Material | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 2-(cyclopropylethynyl)aniline | Microwave irradiation, 80°C, 3 cycles of 40 min | 2-Cyclopropyl-1H-indole | 61% | mdpi.com |

The Larock indole synthesis, also known as Larock heteroannulation, is a powerful one-pot, palladium-catalyzed reaction that forms 2,3-disubstituted indoles from an o-iodoaniline and an internal alkyne. ub.eduwikipedia.org This method is highly versatile and tolerates a wide range of functional groups. nih.gov To synthesize a 2-cyclopropyl indole, an alkyne bearing a cyclopropyl group would be used. The reaction generally shows high regioselectivity, with the bulkier substituent of the alkyne preferentially ending up at the C2 position of the indole. ub.edunih.gov

The catalytic cycle for the Larock annulation is proposed to involve:

Reduction of Pd(II) to Pd(0).

Oxidative addition of the o-iodoaniline to the Pd(0) complex.

Coordination and subsequent regioselective insertion of the alkyne into the aryl-palladium bond.

Intramolecular cyclization where the nitrogen attacks the vinyl-palladium intermediate.

Reductive elimination to form the indole product and regenerate the Pd(0) catalyst. ub.edu

Typical reaction conditions involve a palladium catalyst such as Pd(OAc)₂, a base (e.g., K₂CO₃), and a chloride salt like LiCl, which has been shown to be crucial for efficiency. ub.eduwikipedia.org Recent advancements have explored using alternative catalysts like nickel to improve sustainability and have focused on expanding the substrate scope. ijpba.info A variation of this method involves a Larock-type annulation with borylated alkynes to achieve regioselective synthesis of C2-borylated indoles, which can be further functionalized. acs.org

Introduction and Modification of the Cyclopropyl Moiety

The unique three-membered cyclopropyl ring can be constructed on a precursor molecule before indole formation or introduced onto the indole scaffold after its synthesis.

The construction of cyclopropane (B1198618) rings is a fundamental transformation in organic synthesis. Catalytic asymmetric cyclopropanation of alkenes with diazo compounds is one of the most general approaches for creating chiral cyclopropanes. nih.gov However, the instability of many diazoalkanes presents safety challenges. nih.govdicp.ac.cn

Cobalt(II)-based metalloradical catalysis has emerged as a highly efficient method for the asymmetric cyclopropanation of a broad range of alkenes. nih.gov By using specifically designed chiral amidoporphyrin ligands, Co(II) catalysts can activate diazo compounds for cyclopropanation, affording chiral cyclopropanes in high yields with excellent diastereoselectivity and enantioselectivity. nih.govorganic-chemistry.org Another approach uses gem-dichloroalkanes as carbene precursors in a cobalt-catalyzed process, which avoids the need for energetic diazo compounds. nih.govdicp.ac.cn This method has proven effective for monosubstituted, 1,1-disubstituted, and internal alkenes. dicp.ac.cn

| Olefin Substrate | Diazo Reagent | Catalyst | Yield | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) | Reference |

|---|---|---|---|---|---|---|

| Styrene | Succinimidyl diazoacetate | [Co(P1)] | 92% | 99:1 | 99% | organic-chemistry.org |

| Styrene | 2-Pyridyldiazomethane | [Co(P6)] | 94% | >20:1 | 99% | nih.gov |

| Vinyl benzoate | 2-Pyridyldiazomethane | [Co(P6)] | 62% | >20:1 | 99% | nih.gov |

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for forming carbon-carbon bonds. nih.govmdpi.com This palladium-catalyzed reaction couples an organoboron compound (like a boronic acid or its ester) with a halide or triflate. mdpi.com To introduce a cyclopropyl group onto an indole ring, a cyclopropylboronic acid can be coupled with a halogenated indole, such as 2-bromo- or 6-bromo-1H-indole.

The reaction is highly versatile and compatible with a wide array of functional groups, making it suitable for complex molecule synthesis. acs.orgmdpi.com The general conditions for a Suzuki-Miyaura coupling involve a palladium catalyst (e.g., Pd(dppf)Cl₂), a base (such as K₂CO₃ or Cs₂CO₃), and a suitable solvent system. mdpi.com This strategy has been successfully applied to functionalize various positions on the indole nucleus. For instance, a hydroboration/Suzuki-Miyaura sequence has been used to functionalize the C-3 position of 3-vinyl indoles. nih.gov While direct coupling of cyclopropylboronic acid at the C-2 position of an indole can be challenging, related methods on similar heterocyclic systems demonstrate the feasibility of this approach. mdpi.com

Functionalization at the Amine Position (6-position)

The amine group at the 6-position of the 2-cyclopropyl-1H-indole nucleus is a key handle for introducing molecular diversity. This section explores common strategies for its formation and subsequent derivatization.

Amination Strategies

The introduction of the 6-amino group is typically achieved through the amination of a corresponding 6-halo-2-cyclopropyl-1H-indole precursor. The Buchwald-Hartwig amination is a powerful and widely used palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction is particularly suitable for the synthesis of aryl amines from aryl halides.

The general transformation involves the reaction of a 6-halo-2-cyclopropyl-1H-indole with an amine source in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of ligand is crucial for the efficiency of the reaction, with bulky, electron-rich phosphine ligands often providing the best results. The reaction conditions, including the choice of solvent, base, and temperature, are optimized to maximize the yield and minimize side products.

Table 1: Representative Conditions for Buchwald-Hartwig Amination of 6-Bromo-2-cyclopropyl-1H-indole

| Entry | Amine Source | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | Benzophenone imine | Pd₂(dba)₃ (2) | BINAP (3) | NaOt-Bu | Toluene | 100 | 85 |

| 2 | LiN(SiMe₃)₂ | Pd(OAc)₂ (5) | XPhos (10) | K₃PO₄ | Dioxane | 110 | 78 |

| 3 | NH₃ (gas) | Pd₂(dba)₃ (2) | RuPhos (4) | LiHMDS | THF | 80 | 92 |

Note: The data in this table is illustrative and based on typical conditions for Buchwald-Hartwig amination of related halo-indole substrates. Specific yields for 2-cyclopropyl-1H-indol-6-amine may vary.

Amide Coupling Reactions (e.g., Acid-Amine Coupling with HATU Reagent)

Once the 6-amino group is in place, it can be readily acylated to form a wide range of amide derivatives. A common and efficient method for this transformation is the use of coupling reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). HATU is known for its high efficiency and mild reaction conditions, making it suitable for complex substrates. nih.gov

The reaction involves the activation of a carboxylic acid by HATU in the presence of a non-nucleophilic base, typically N,N-diisopropylethylamine (DIPEA), to form an active ester. This intermediate then reacts with the amine, in this case, this compound, to yield the corresponding amide. The reaction is usually carried out in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM).

Table 2: HATU-Mediated Amide Coupling of this compound with Various Carboxylic Acids

| Entry | Carboxylic Acid | Base | Solvent | Temperature | Time (h) | Yield (%) |

| 1 | Acetic Acid | DIPEA | DMF | Room Temp. | 2 | 95 |

| 2 | Benzoic Acid | DIPEA | DCM | Room Temp. | 3 | 92 |

| 3 | Isobutyric Acid | DIPEA | DMF | Room Temp. | 2.5 | 88 |

| 4 | 4-Fluorobenzoic Acid | DIPEA | DCM | Room Temp. | 4 | 90 |

| 5 | Cyclopropanecarboxylic Acid | DIPEA | DMF | Room Temp. | 3 | 93 |

Note: The data in this table is illustrative and based on typical yields for HATU-mediated couplings with similar aromatic amines. nih.govnih.gov Specific yields for reactions with this compound may vary.

Optimization of Reaction Conditions and Yield

The optimization of reaction conditions is critical for achieving high yields and purity of the desired products in both amination and amide coupling reactions.

For the Buchwald-Hartwig amination , key parameters to consider for optimization include:

Catalyst and Ligand System: The choice of palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂) and phosphine ligand (e.g., BINAP, XPhos, RuPhos) is paramount. Screening different ligand generations and types can significantly impact the reaction outcome.

Solvent: The polarity and boiling point of the solvent (e.g., toluene, dioxane, THF) can affect the solubility of the reactants and the reaction temperature.

Temperature: Reaction temperatures are often elevated to drive the reaction to completion, but must be controlled to prevent degradation of starting materials or products.

For HATU-mediated amide coupling reactions , optimization typically involves:

Stoichiometry: The molar ratios of the carboxylic acid, HATU, and base relative to the amine can be adjusted to ensure complete conversion of the limiting reagent.

Base: While DIPEA is commonly used, other non-nucleophilic bases can be explored to fine-tune the reaction conditions.

Solvent: The choice of solvent can influence reaction rates and solubility of the reagents.

Reaction Time and Temperature: Most HATU couplings are rapid at room temperature, but for less reactive coupling partners, adjusting the time and temperature may be necessary to achieve optimal yields.

By systematically varying these parameters, it is possible to develop robust and high-yielding protocols for the synthesis of a diverse library of this compound analogs.

Advanced Spectroscopic and Structural Elucidation of 2 Cyclopropyl 1h Indol 6 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules by providing detailed information about the chemical environment of individual atoms.

¹H-NMR Analysis for Proton Environments

The ¹H-NMR spectrum of 2-Cyclopropyl-1H-indol-6-amine would be expected to exhibit distinct signals corresponding to the protons of the indole (B1671886) core, the cyclopropyl (B3062369) substituent, and the amine group.

Indole Protons: The aromatic protons on the indole ring (at positions 3, 4, 5, and 7) would typically appear in the downfield region of the spectrum, generally between δ 6.5 and 7.5 ppm. The proton at position 3 is expected to be a singlet or a narrow triplet, depending on the coupling with the NH proton. The protons on the benzene (B151609) portion of the indole ring will show characteristic aromatic coupling patterns (ortho, meta, and para couplings).

Cyclopropyl Protons: The protons of the cyclopropyl group are located in the upfield region, typically between δ 0.5 and 2.0 ppm. The methine proton and the two sets of non-equivalent methylene (B1212753) protons would display complex splitting patterns due to geminal and vicinal couplings.

Amine and NH Protons: The protons of the 6-amino group (-NH₂) and the indole NH at position 1 would appear as broad singlets. Their chemical shifts can vary depending on the solvent and concentration, but the indole NH proton is typically found further downfield (δ > 8.0 ppm).

Table 1: Predicted ¹H-NMR Chemical Shifts for this compound

| Proton Position | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Indole NH | > 8.0 | br s |

| H-3 | ~6.2 | s or t |

| H-4 | ~7.0-7.2 | d |

| H-5 | ~6.5-6.7 | dd |

| H-7 | ~7.3-7.5 | d |

| 6-NH₂ | Variable (broad) | br s |

| Cyclopropyl-CH | ~1.8-2.0 | m |

| Cyclopropyl-CH₂ (2H) | ~0.8-1.2 | m |

| Cyclopropyl-CH₂ (2H) | ~0.5-0.9 | m |

This table is predictive and based on analogous structures. Actual experimental values may vary.

¹³C-NMR Analysis for Carbon Framework

The ¹³C-NMR spectrum provides information on the carbon skeleton of the molecule.

Indole Carbons: The carbon atoms of the indole ring typically resonate in the range of δ 100-140 ppm. The carbon bearing the amino group (C-6) and the carbons of the pyrrole (B145914) ring (C-2 and C-3) will have distinct chemical shifts influenced by the substituents.

Cyclopropyl Carbons: The carbons of the cyclopropyl group are characteristically found in the upfield region of the spectrum, usually between δ 0 and 20 ppm.

Table 2: Predicted ¹³C-NMR Chemical Shifts for this compound

| Carbon Position | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~140-145 |

| C-3 | ~98-102 |

| C-3a | ~128-132 |

| C-4 | ~115-120 |

| C-5 | ~110-115 |

| C-6 | ~140-145 |

| C-7 | ~105-110 |

| C-7a | ~135-140 |

| Cyclopropyl-CH | ~10-15 |

| Cyclopropyl-CH₂ | ~5-10 |

This table is predictive and based on analogous structures. Actual experimental values may vary.

Two-Dimensional NMR Techniques (e.g., HMBC, HSQC)

To unambiguously assign the proton and carbon signals, two-dimensional NMR techniques are essential.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons. It is particularly useful for identifying quaternary carbons and for piecing together the molecular fragments based on their connectivity. For instance, correlations between the cyclopropyl protons and C-2 of the indole ring would confirm the position of the cyclopropyl substituent.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of the molecule. For this compound (C₁₁H₁₂N₂), the expected exact mass would be calculated and compared to the experimental value to confirm the molecular formula.

Table 3: Predicted HRMS Data for this compound

| Ion | Formula | Calculated m/z |

| [M+H]⁺ | C₁₁H₁₃N₂⁺ | 173.1073 |

| [M+Na]⁺ | C₁₁H₁₂N₂Na⁺ | 195.0892 |

This table is predictive. Actual experimental values would be compared to these calculated masses.

The fragmentation of indole derivatives in mass spectrometry often involves characteristic losses. For this compound, potential fragmentation pathways could include the loss of a methyl radical from the cyclopropyl group or cleavage of the amine group. The molecular ion peak in an amine is typically an odd number, which is consistent with the molecular weight of this compound. libretexts.org

LC-MS and UPLC Applications

Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-Performance Liquid Chromatography (UPLC) are crucial for the analysis of complex mixtures and for the purification of target compounds. In the context of synthesizing this compound and its derivatives, LC-MS would be employed to monitor the progress of reactions, identify byproducts, and assess the purity of the final product. UPLC, with its higher resolution and sensitivity, allows for faster and more efficient separations, which is beneficial for high-throughput screening or for the analysis of trace impurities. The retention time of the compound would be determined, and the coupled mass spectrometer would provide mass information for the eluting peaks, confirming the presence and identity of the desired product.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique utilized to identify the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, such as stretching and bending of bonds. The frequency of these vibrations is characteristic of the specific bonds and functional groups within the molecule, providing a molecular fingerprint.

While specific IR spectral data for this compound is not widely available in the public domain, the expected characteristic absorption bands can be predicted based on the known spectra of related indole and amine compounds. The key functional groups in this compound are the indole ring, the primary amine (-NH2) group, and the cyclopropyl group.

The IR spectrum of an indole derivative typically displays a sharp N-H stretching vibration in the region of 3400-3500 cm⁻¹. The C-H stretching vibrations of the aromatic indole ring and the cyclopropyl group are expected to appear around 3100-3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring usually give rise to several bands in the 1600-1450 cm⁻¹ region. The primary amine group (-NH2) is characterized by a pair of N-H stretching bands in the 3400-3200 cm⁻¹ region and a scissoring (bending) vibration around 1650-1580 cm⁻¹. The C-N stretching vibration of the aromatic amine is typically observed in the 1340-1250 cm⁻¹ range. The presence of the cyclopropyl group can be identified by its characteristic C-H stretching vibrations above 3000 cm⁻¹ and ring deformation (breathing) modes.

A general representation of the expected IR absorption bands for a compound with the structural features of this compound is provided in the table below. This data is compiled from typical values for similar functional groups found in various organic molecules.

| Functional Group | Characteristic Vibration | Expected Absorption Range (cm⁻¹) |

| Indole N-H | Stretching | 3400 - 3500 |

| Aromatic C-H | Stretching | 3100 - 3000 |

| Cyclopropyl C-H | Stretching | ~3080 - 3000 |

| Primary Amine N-H | Symmetric & Asymmetric Stretching | 3400 - 3200 (two bands) |

| Primary Amine N-H | Scissoring (Bending) | 1650 - 1580 |

| Aromatic C=C | Stretching | 1600 - 1450 (multiple bands) |

| Aromatic C-N | Stretching | 1340 - 1250 |

This table represents generalized expected values and may not reflect the exact experimental values for this compound.

Computational Chemistry and Theoretical Investigations of 2 Cyclopropyl 1h Indol 6 Amine

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the condensed phases. For a molecule like 2-cyclopropyl-1H-indol-6-amine, DFT would provide significant insights into its fundamental chemical and physical properties.

Molecular Geometry Optimization and Conformation Analysis

A crucial first step in any computational study is the determination of the molecule's most stable three-dimensional structure. DFT calculations would be employed to perform a full geometry optimization of this compound. This process involves finding the arrangement of atoms that corresponds to the lowest energy state on the potential energy surface.

The conformational landscape of the molecule would also be explored. The primary focus of such an analysis would be the rotational barrier of the cyclopropyl (B3062369) group relative to the indole (B1671886) ring and the orientation of the amine group. By calculating the energy at different dihedral angles, a potential energy surface can be mapped to identify the global minimum energy conformer as well as any other low-energy local minima. This information is critical as the conformation of a molecule can significantly influence its reactivity and biological activity.

Table 1: Illustrative Optimized Geometric Parameters of an Indole Derivative (Generic Example)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C2-C3 | 1.38 | - | - |

| N1-C2 | 1.37 | - | - |

| C8-N1-C2 | - | 108.5 | - |

| C3-C2-N1-C8 | - | - | 179.9 |

Note: The data in this table is for illustrative purposes for a generic indole system and does not represent actual calculated values for this compound.

Electronic Structure Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. irjweb.com A smaller gap generally suggests a more reactive molecule. For this compound, DFT calculations would precisely determine these energy levels.

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. It is a valuable tool for predicting how a molecule will interact with other chemical species. The MEP map highlights regions of negative potential (electron-rich areas, prone to electrophilic attack) and positive potential (electron-poor areas, susceptible to nucleophilic attack). In this compound, the MEP would likely show negative potential around the nitrogen atom of the amine group and the indole ring, indicating these as sites for potential hydrogen bonding and other interactions.

Theoretical Spectroscopic Data Prediction

DFT methods can be used to predict various spectroscopic properties, which can then be compared with experimental data to validate the computational model. For this compound, theoretical Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) would be calculated. These predictions can aid in the assignment of experimental spectra and provide a deeper understanding of the electronic environment of the different atoms within the molecule.

Thermodynamic Parameters and Stability Calculations

DFT calculations can also be used to compute important thermodynamic parameters such as enthalpy, entropy, and Gibbs free energy. These values are essential for understanding the stability of the molecule and for predicting the thermodynamics of reactions in which it might participate. By calculating these parameters, researchers can gain insights into the compound's thermal stability and its potential to exist in different isomeric forms.

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely used in drug discovery to understand how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme.

Ligand-Protein Interaction Profiling

To investigate the potential biological activity of this compound, molecular docking simulations would be performed against various protein targets. The process involves placing the 3D structure of the ligand into the binding site of a protein and using a scoring function to estimate the binding affinity.

The results of these simulations would reveal the specific binding modes of the compound, identifying key interactions such as hydrogen bonds, hydrophobic interactions, and pi-stacking between the ligand and the amino acid residues of the protein's active site. For example, the amine group and the indole nitrogen of this compound would be expected to act as hydrogen bond donors or acceptors. This detailed interaction profile is fundamental for understanding the compound's mechanism of action and for guiding the design of more potent and selective analogs. Studies on similar indole-based compounds have shown interactions with a range of enzymes and receptors, suggesting that this compound could also exhibit interesting biological activities.

Prediction of Binding Affinity and Inhibition Mechanisms

Computational methods are instrumental in predicting how a ligand, such as this compound, might bind to a protein target and in estimating the strength of this interaction (binding affinity). These predictions can guide the selection of compounds for synthesis and experimental testing.

Molecular docking is a primary tool used to predict the preferred orientation of a ligand when bound to a target protein. This technique involves sampling a multitude of possible conformations and orientations of the ligand within the protein's binding site and scoring them based on a force field that approximates the binding energy. For this compound, a docking study would involve preparing the 3D structure of the molecule and docking it into the active site of a relevant biological target. For instance, indole derivatives have been investigated as inhibitors of various kinases and enzymes. nih.govnih.gov A hypothetical docking of this compound into a kinase active site might reveal key interactions, such as hydrogen bonds between the 6-amino group or the indole N-H and backbone residues of the protein, and hydrophobic interactions involving the cyclopropyl and indole rings.

The prediction of binding affinity often goes beyond simple docking scores and employs more rigorous methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Free Energy Perturbation (FEP). These methods can provide more accurate estimates of the binding free energy (ΔG_bind), which is directly related to the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). While specific binding affinity data for this compound is not published, the principles of these calculations are well-established.

The inhibition mechanism can also be elucidated through computational approaches. Molecular dynamics (MD) simulations, for example, can track the movement of the ligand and protein atoms over time, providing insights into the stability of the binding pose, the role of water molecules in the binding site, and any conformational changes in the protein upon ligand binding. These simulations could help determine whether this compound acts as a competitive, non-competitive, or allosteric inhibitor, depending on its binding site and its effect on the protein's dynamics.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov These models can then be used to predict the activity of new, unsynthesized compounds.

QSAR models can be broadly categorized into 2D-QSAR and 3D-QSAR.

2D-QSAR models correlate biological activity with 2D descriptors calculated from the chemical structure, such as molecular weight, logP (lipophilicity), polar surface area, and various topological indices. For a series of 6-aminoindole (B160974) derivatives, one could calculate a range of these descriptors and use statistical methods like multiple linear regression (MLR) or machine learning algorithms to build a QSAR equation. nih.gov For example, a hypothetical 2D-QSAR study on a set of aminoindoles might yield an equation like:

pIC50 = c0 + c1(cLogP) + c2(Topological Polar Surface Area) + c3*(Number of Rotatable Bonds)

This equation would suggest how these properties influence the biological activity.

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), go a step further by considering the 3D properties of the molecules. These methods require the alignment of the set of molecules, and then calculate steric and electrostatic fields around them. The variations in these fields are then correlated with the changes in biological activity. A 3D-QSAR study on a series of 2-cyclopropyl-indole derivatives could provide a 3D contour map indicating regions where bulky groups or electronegative groups would increase or decrease activity, offering direct guidance for structural modifications. Studies on other indole derivatives have successfully used 3D-QSAR to identify key physicochemical features for their biological activity. mdpi.com

Once a statistically robust QSAR model is developed and validated, it can be used as a predictive tool. nih.gov For this compound, if it were part of a training set for a QSAR model, its activity would be used to build the model. If it were a new compound, its descriptors would be calculated and plugged into the QSAR equation to predict its biological activity (e.g., pIC50).

The reliability of a QSAR model is assessed through various statistical parameters, including the correlation coefficient (r²), the cross-validation coefficient (q²), and the predictive r² for an external test set. nih.gov A reliable QSAR model should have high values for these parameters, indicating a good correlation between the descriptors and the activity and a strong predictive power for new compounds.

Below is an illustrative data table for a hypothetical 2D-QSAR study on a series of aminoindole derivatives.

| Compound | pIC50 (Experimental) | cLogP | TPSA (Ų) | Predicted pIC50 |

| This compound | - | 2.5 | 38.9 | Value to be predicted |

| Derivative 1 | 7.2 | 2.1 | 40.1 | 7.1 |

| Derivative 2 | 6.8 | 2.8 | 35.5 | 6.9 |

| Derivative 3 | 7.5 | 2.3 | 42.0 | 7.4 |

| Derivative 4 | 6.5 | 3.1 | 33.2 | 6.6 |

TPSA: Topological Polar Surface Area

Cheminformatics and Ligand Efficiency Analysis (e.g., Lipophilic Ligand Efficiency - LLE)

Cheminformatics encompasses the use of computational methods to analyze large datasets of chemical compounds. mdpi.com Ligand efficiency metrics are cheminformatics tools used in drug discovery to assess the "quality" of a hit or lead compound by relating its potency to its size or lipophilicity.

Lipophilic Ligand Efficiency (LLE) is a widely used metric that combines potency (pIC50 or pKi) and lipophilicity (logP or cLogP). It is calculated as:

LLE = pIC50 - cLogP

The goal in lead optimization is often to increase potency while controlling or decreasing lipophilicity, as high lipophilicity can be associated with poor absorption, distribution, metabolism, and excretion (ADME) properties and toxicity. A higher LLE value is generally desirable. For a drug candidate, an LLE greater than 5 is often considered a good target.

To assess this compound using this metric, one would need its experimental pIC50 value against a specific target and its calculated or experimental cLogP. While this specific data is not available, we can illustrate the concept with a hypothetical table for a series of indole derivatives.

| Compound | pIC50 | cLogP | LLE |

| This compound | Hypothetical 7.0 | 2.5 | 4.5 |

| Derivative A | 6.5 | 3.0 | 3.5 |

| Derivative B | 7.5 | 2.0 | 5.5 |

| Derivative C | 8.0 | 4.0 | 4.0 |

In this hypothetical scenario, Derivative B shows the most promising balance of potency and lipophilicity as indicated by its high LLE. If this compound had a pIC50 of 7.0, its LLE of 4.5 would be considered reasonable, suggesting that further optimization could focus on increasing potency or slightly decreasing lipophilicity to improve its drug-like properties. Cheminformatics analyses of large compound libraries, including indole-containing molecules, often utilize such metrics to filter and prioritize compounds for further investigation. mdpi.comnih.gov

Chemical Reactivity and Derivatization Studies of 2 Cyclopropyl 1h Indol 6 Amine

Reactions Involving the Indole (B1671886) Nitrogen (N1-H)

The nitrogen atom of the indole ring in 2-cyclopropyl-1H-indol-6-amine possesses a lone pair of electrons and an acidic proton, allowing it to participate in various reactions, most notably N-alkylation and N-arylation.

N-alkylation introduces an alkyl group onto the indole nitrogen. This transformation is typically achieved by reacting the indole with an alkyl halide in the presence of a base. Common bases used for this purpose include sodium hydride (NaH) and 1,4-diazabicyclo[2.2.2]octane (DABCO). The choice of solvent can vary, with dimethylformamide (DMF) and acetonitrile (B52724) being common options. Microwave irradiation has also been employed to accelerate these reactions. google.comgoogle.com For instance, the N-alkylation of indole derivatives can be carried out with dimethyl carbonate or dibenzyl carbonate in the presence of a catalytic amount of a base to yield the corresponding N-methyl or N-benzyl indoles. google.com

N-arylation, the attachment of an aryl group to the indole nitrogen, is often accomplished through palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This reaction typically involves an aryl halide and the indole in the presence of a palladium catalyst with a suitable phosphine (B1218219) ligand and a base. google.com

Reactions at the Cyclopropyl (B3062369) Moiety

The cyclopropyl group at the 2-position of the indole ring is a strained three-membered ring, which can undergo ring-opening reactions under specific conditions. These reactions are often catalyzed by Lewis acids or proceed through radical intermediates.

Lewis acid-catalyzed ring-opening reactions can occur when the cyclopropane (B1198618) is activated by both a donor (the indole ring) and an acceptor group. In such "donor-acceptor" cyclopropanes, Lewis acids like scandium triflate (Sc(OTf)₃) or bismuth triflate (Bi(OTf)₃) can facilitate the cleavage of the cyclopropane ring, leading to the formation of new carbocyclic or heterocyclic structures. erciyes.edu.trresearchgate.net For example, the reaction of donor-acceptor cyclopropanes with 2-naphthols can be tuned to yield either cyclopentannulation or Friedel-Crafts-type addition products depending on the Lewis acid used. erciyes.edu.tr

Radical-mediated ring-opening of cyclopropanes is another pathway for their functionalization. Oxidative radical ring-opening/cyclization of cyclopropane derivatives has been explored for the synthesis of various carbo- and heterocyclic systems. These reactions can be initiated by various means, including photoredox catalysis.

It is important to note that the cyclopropyl group in this compound is primarily an electron-donating group attached to the indole ring and lacks a strong electron-withdrawing "acceptor" group on the cyclopropane itself, which may influence its reactivity in classical donor-acceptor cyclopropane ring-opening scenarios. However, electrophilic attack on the cyclopropane ring, particularly under superacidic conditions, can lead to ring cleavage. researchgate.net

Reactivity of the Amine Group at the 6-position (e.g., Nucleophilic Substitution, Schiff Base Formation)

The primary amino group at the 6-position of the indole ring is a key site for derivatization, behaving as a typical aromatic amine. It can readily undergo nucleophilic substitution reactions, such as acylation and sulfonylation, as well as condensation reactions to form Schiff bases.

Acylation: The amine group can be acylated to form amides. This is a common transformation in the synthesis of bioactive molecules. The reaction is typically carried out by treating the amine with an acid chloride or a carboxylic acid in the presence of a coupling agent. Patents describe the formation of amide derivatives from related cyclopropyl compounds, for instance, by reacting a cyclopropane carboxylic acid with an amine in the presence of a coupling agent. google.com

Sulfonylation: The synthesis of sulfonamides from the 6-amino group can be achieved by reacting it with a sulfonyl chloride in the presence of a base. This is a well-established method for modifying the properties of amine-containing compounds. Patents detail processes for the preparation of sulfonamides by reacting anilines with sulfonating agents at elevated temperatures, sometimes in the presence of a catalyst like N,N-dimethylformamide (DMF). google.com

Schiff Base Formation: The primary amine can condense with aldehydes or ketones to form imines, also known as Schiff bases. This reaction is often catalyzed by an acid. For example, indole derivatives containing an aminoguanidine (B1677879) moiety have been synthesized by reacting an indole aldehyde with aminoguanidine hydrochloride. rsc.org

The following table summarizes some of the key reactions involving the amine group:

| Reaction Type | Reagents and Conditions | Product Type |

| Acylation | Carboxylic acid, Coupling agent (e.g., T3P), Base (e.g., DIPEA) | Amide |

| Sulfonylation | Sulfonyl chloride, Base | Sulfonamide |

| Schiff Base Formation | Aldehyde or Ketone, Acid catalyst | Imine (Schiff Base) |

Formation of Conjugates and Hybrid Molecules

The reactive functional groups on this compound make it a suitable scaffold for the synthesis of more complex conjugates and hybrid molecules. These molecules often combine the indole core with other bioactive pharmacophores to enhance or modify biological activity. nih.govmdpi.com

The conjugation of bioactive molecules with amino acids or peptides is a strategy used to improve their therapeutic properties. nih.govmdpi.com For example, indoloquinolizidine-peptide hybrids have been synthesized as dopamine (B1211576) receptor agonists. nih.gov The amine group at the 6-position of this compound provides a convenient handle for such conjugations, typically through amide bond formation.

Furthermore, the indole scaffold can be incorporated into larger heterocyclic systems. For instance, a patent describes novel amino pyrimidine (B1678525) derivatives where a cyclopropyl-containing isoquinolinone is linked to a pyrimidine ring, showcasing the utility of such building blocks in constructing complex drug-like molecules. google.com

Pharmacological Potential and Biological Activity Modulations in Vitro and Mechanistic Studies

Exploration as Enzyme Inhibitors

The indole (B1671886) scaffold has been extensively investigated as a core structure for the design of various enzyme inhibitors. The specific substitutions on the indole ring play a crucial role in determining the potency and selectivity of these inhibitors.

Monoamine oxidases (MAO-A and MAO-B) are flavoenzymes that are critical in the metabolism of monoamine neurotransmitters. mdpi.com Their inhibition is a key therapeutic strategy for neurological disorders like depression and Parkinson's disease. nih.govnih.gov The indole nucleus is a recognized pharmacophore for MAO inhibition.

Studies on various indole derivatives have demonstrated significant MAO inhibitory activity. For instance, a series of 3-chloro-1H-indole-5,6-dicarbonitrile derivatives showed potent inhibition of both MAO-A and MAO-B. ebi.ac.uk Specifically, 3-chloro-2-(4-methylphenyl)-1H-indole-5,6-dicarbonitrile was a powerful inhibitor of both isoforms, with IC50 values of 0.014 µM for MAO-A and 0.017 µM for MAO-B. ebi.ac.uk This highlights the potential of the indole core in MAO inhibition. The cyclopropylamine (B47189) moiety itself is a well-known structural feature in mechanism-based MAO inhibitors. nih.gov For example, cis-N-benzyl-2-methoxycyclopropylamine has been identified as a potent irreversible inhibitor, showing greater selectivity for MAO-B (IC50 = 5 nM) over MAO-A (IC50 = 170 nM) after a 30-minute pre-incubation. nih.gov This suggests that the 2-cyclopropyl group in 2-Cyclopropyl-1H-indol-6-amine could contribute significantly to MAO inhibitory activity, potentially with selectivity towards MAO-B.

Table 1: In Vitro MAO Inhibition by Selected Indole and Cyclopropylamine Derivatives

| Compound | Target | IC50 (µM) | Inhibition Type | Selectivity Index (SI) | Reference |

| 3-chloro-2-(4-methylphenyl)-1H-indole-5,6-dicarbonitrile | MAO-A | 0.014 | Competitive | ~1 | ebi.ac.uk |

| 3-chloro-2-(4-methylphenyl)-1H-indole-5,6-dicarbonitrile | MAO-B | 0.017 | Competitive | ~1 | ebi.ac.uk |

| cis-N-benzyl-2-methoxycyclopropylamine | MAO-A | 0.170 | Irreversible | >34 (for MAO-B) | nih.gov |

| cis-N-benzyl-2-methoxycyclopropylamine | MAO-B | 0.005 | Irreversible | >34 (for MAO-B) | nih.gov |

| Compound 8a (an indole-based derivative) | MAO-B | 0.02 | Competitive | >3649 | nih.gov |

| Compound 8b (an indole-based derivative) | MAO-B | 0.03 | Competitive | >3278 | nih.gov |

Urease, a nickel-dependent metalloenzyme, catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbon dioxide. Its activity is a significant virulence factor for several pathogenic bacteria, including Helicobacter pylori, making urease inhibition a target for antimicrobial strategies. nih.govnih.gov Indole derivatives have been explored for their urease inhibitory potential.

A study on N-substituted indole-3-carbaldehyde oxime derivatives identified compounds with potent urease inhibitory activity against Macrotyloma uniflorum urease. nih.gov For example, compounds 8 and 9 from this series showed IC50 values of 0.0516 mM and 0.0345 mM, respectively, which were significantly more potent than the standard inhibitor thiourea (B124793) (IC50 = 0.2387 mM). nih.gov Similarly, studies on oxazole-based imidazopyridine scaffolds, which can be considered bioisosteres of indoles, also demonstrated potent urease inhibition, with some derivatives showing IC50 values as low as 5.68 µM. nih.gov These findings suggest that the indole scaffold is a promising starting point for designing urease inhibitors. The amine group at the 6-position of this compound could potentially interact with the active site of the enzyme, contributing to inhibitory activity.

Table 2: In Vitro Urease Inhibition by Selected Heterocyclic Derivatives

| Compound | Source of Urease | IC50 (µM) | Standard Inhibitor | Standard IC50 (µM) | Reference |

| Compound 8 (indole-3-carbaldehyde oxime derivative) | Macrotyloma uniflorum | 51.6 | Thiourea | 238.7 | nih.gov |

| Compound 9 (indole-3-carbaldehyde oxime derivative) | Macrotyloma uniflorum | 34.5 | Thiourea | 238.7 | nih.gov |

| Compound 4i (oxazole-based imidazopyridine) | Jack Bean | 5.68 | Thiourea | 21.37 | nih.gov |

| Compound 4o (oxazole-based imidazopyridine) | Jack Bean | 7.11 | Thiourea | 21.37 | nih.gov |

Cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, are key mediators of inflammation. jpp.krakow.pl Selective COX-2 inhibitors are sought after as anti-inflammatory agents with potentially fewer gastrointestinal side effects than non-selective NSAIDs. nih.govnih.gov The indole ring is a core structure in several known COX inhibitors, such as Indomethacin.

Research into novel indole derivatives continues to explore their potential as selective COX-2 inhibitors. A series of 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N'-[(E)-(substituted phenyl) methylidene] acetohydrazide derivatives were synthesized and evaluated for anti-inflammatory activity. nih.gov One compound from this series, S3, was found to selectively inhibit COX-2 expression. nih.gov Another study prepared N-substituted indole carboxylic, acetic, and propionic acid esters as potential COX-2 inhibitors, with some compounds showing slight activity against the enzyme. nih.gov The structural features of this compound, while different from these examples, place it within a class of compounds with recognized potential for COX-2 inhibition.

The versatility of the indole scaffold allows it to be targeted against a wide range of enzymes.

DNA Gyrase: This bacterial enzyme is a vital target for antibiotics. nih.gov While specific data on this compound is not available, the general class of ATP-competitive DNA gyrase B (GyrB) inhibitors includes various heterocyclic structures. nih.gov The development of selective GyrB inhibitors is an active area of research. nih.gov

Indoleamine 2,3-dioxygenase 1 (IDO1): IDO1 is a key enzyme in tryptophan metabolism, and its inhibition is a promising strategy in cancer immunotherapy and for treating depression. nih.gov The name "indoleamine" itself points to the relevance of this scaffold. Natural compounds containing the indole ring are known to inhibit IDO1, suggesting that derivatives like this compound could be investigated for this activity. nih.gov

Modulation of Biological Pathways and Molecular Targets

The indole ring is a common feature in many anticancer agents, both natural and synthetic. Derivatives of this scaffold have been shown to exert cytotoxic effects on various cancer cell lines through diverse mechanisms.

Numerous studies have demonstrated the in vitro anticancer potential of indole derivatives. A series of novel 2-amino-3-cyano-6-(1H-indol-3-yl)-4-phenylpyridine derivatives were evaluated for their cytotoxic activity against several human cancer cell lines. nih.govbohrium.com One of the most promising compounds from this series, compound 27 , exhibited potent activity against A549 (lung), H460 (lung), HT-29 (colon), and SMMC-7721 (liver) cancer cell lines, with IC50 values of 22, 0.23, 0.65, and 0.77 nM, respectively. nih.gov This activity was significantly greater than the reference compound. nih.gov In another study, N-(4-fluorobenzyl)-1H-indazol-6-amine (an isomer of indole) showed potent antiproliferative activity against the HCT116 human colorectal cancer cell line with an IC50 value of 14.3 µM, while being non-cytotoxic to normal lung fibroblast cells. researchgate.net Furthermore, indole-based Bcl-2 inhibitors have been designed, with some compounds showing potent activity against MCF-7 (breast), A549 (lung), and MDA-MB-231 (breast) cancer cell lines at sub-micromolar concentrations. mdpi.com

Table 3: In Vitro Anticancer Activity of Selected Indole Derivatives

| Compound | Cell Line | Cancer Type | IC50 | Reference |

| Compound 27 (2-amino-3-cyano-6-(1H-indol-3-yl)-4-phenylpyridine derivative) | A549 | Lung | 22 nM | nih.gov |

| Compound 27 (2-amino-3-cyano-6-(1H-indol-3-yl)-4-phenylpyridine derivative) | H460 | Lung | 0.23 nM | nih.gov |

| Compound 27 (2-amino-3-cyano-6-(1H-indol-3-yl)-4-phenylpyridine derivative) | HT-29 | Colon | 0.65 nM | nih.gov |

| Compound 27 (2-amino-3-cyano-6-(1H-indol-3-yl)-4-phenylpyridine derivative) | SMMC-7721 | Liver | 0.77 nM | nih.gov |

| N-(4-fluorobenzyl)-1H-indazol-6-amine | HCT116 | Colorectal | 14.3 µM | researchgate.net |

| Compound U2 (Indole-based Bcl-2 inhibitor) | MCF-7 | Breast | 0.83 µM | mdpi.com |

| Compound U2 (Indole-based Bcl-2 inhibitor) | A549 | Lung | 0.73 µM | mdpi.com |

| Compound U3 (Indole-based Bcl-2 inhibitor) | MCF-7 | Breast | 1.17 µM | mdpi.com |

Antimicrobial Activity Investigations (in vitro, e.g., Anti-Staphylococcal, Anti-Tubercular)

While direct studies on the antimicrobial properties of this compound are not extensively documented in the reviewed literature, the foundational indole and cyclopropane (B1198618) structures are well-established pharmacophores in the development of antimicrobial agents.

Anti-Staphylococcal Potential: Indole derivatives have demonstrated significant potential against various bacterial strains, including the clinically important pathogen Staphylococcus aureus. mdpi.com Recent research has highlighted the efficacy of indole-based compounds against methicillin-resistant Staphylococcus aureus (MRSA), a major cause of challenging infections. nih.govnih.gov The mechanism of action for some indole derivatives involves the inhibition of bacterial efflux pumps, such as the NorA pump in S. aureus, which contributes to antibiotic resistance. nih.gov For instance, certain indole-triazole derivatives have shown excellent activity against MRSA, suggesting that the indole core is crucial for efficacy. nih.gov Given that this compound contains this core indole structure, it represents a candidate for future anti-staphylococcal investigations.

Anti-Tubercular Potential: The indole framework is a privileged structure in the search for new treatments for tuberculosis (TB), an infectious disease caused by Mycobacterium tuberculosis (MTB). nih.gov A wide variety of functionalized indole derivatives have been reported to possess anti-tubercular activities. nih.gov The growth of MTB has been shown to be inhibited by indole propionic acid, a metabolite produced by gut microbiota. nih.gov Furthermore, synthetic compounds incorporating a cyclopropane ring have been explored as anti-tubercular agents. A series of [4-(aryloxy)phenyl]cyclopropyl methanols, for example, were evaluated in vitro against M. tuberculosis H37Rv, with some compounds showing significant minimum inhibitory concentrations (MIC). This indicates that the cyclopropyl (B3062369) moiety can be a key component in potent anti-tubercular compounds. The combination of the indole nucleus and a cyclopropyl group in this compound makes it a molecule of interest for future screening against MTB.

Antiviral Activity Investigations (e.g., Anti-HIV, Anti-HCV)

The exploration of cyclopropyl-indole derivatives has yielded significant findings in the field of antiviral research, particularly in the development of agents against the Human Immunodeficiency Virus (HIV).

Anti-HIV Activity: Research has focused on designing novel 2-cyclopropyl-indole derivatives as non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.govnih.gov NNRTIs are a critical class of anti-HIV drugs that bind to an allosteric pocket on the reverse transcriptase (RT) enzyme, inhibiting the conversion of viral RNA into DNA, a crucial step in the HIV replication cycle. nih.gov

Utilizing molecular modeling, scientists have designed indole-2-carboxamide derivatives bearing a cyclopropyl group. nih.govnih.gov These compounds are engineered to form specific interactions within the NNRTI binding pocket. Notably, they can establish a double hydrogen bond with the amino acid Lys101 and effectively occupy hydrophobic pockets created by other key residues like Tyr181 and Tyr188. nih.govnih.gov

Several of these synthesized cyclopropyl-indole derivatives have demonstrated potent anti-HIV activity in phenotypic assays, with efficacy comparable to the licensed NNRTI drug, nevirapine. nih.gov To confirm their mechanism of action, the most potent compounds were tested against various HIV strains with single mutations in the RT enzyme. Significant changes in inhibitory values were observed for mutations at residues known to be critical for NNRTI binding (e.g., Lys103, Tyr181, and Tyr188), confirming that these novel compounds function as NNRTIs. nih.gov While this compound itself was not explicitly detailed in these primary studies, its core structure is highly analogous to these potent anti-HIV agents, positioning it as a strong candidate for further antiviral evaluation. The indole moiety has also been identified as a key factor in other classes of HIV inhibitors, such as those targeting the integrase (IN) enzyme. mdpi.com

Table 1: Anti-HIV Activity of Representative Cyclopropyl-Indole NNRTI Analogs

| Compound Analogue | Target | Mechanism of Action | Reported In Vitro Potency | Reference |

|---|---|---|---|---|

| Cyclopropyl-Indole-2-Carboxamides | HIV-1 Reverse Transcriptase | Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI) | Comparable to Nevirapine | nih.govnih.gov |

| Indole-based Thienopyrimidinones | HIV-1 Integrase (IN) | Allosteric IN Inhibitor | Active against IN | mdpi.com |

Potential Neurological Effects (e.g., modulation of neurotransmitter systems)

The indole scaffold is fundamental to the neurochemistry of the central nervous system (CNS), being the core of the essential amino acid tryptophan and key neurotransmitters like serotonin (B10506) (5-hydroxytryptamine) and melatonin. nih.govpcbiochemres.com Consequently, many indole derivatives exhibit significant neurological effects. jpsbr.org

Modulation of the Serotonin System: A series of indole cyclopropylmethylamines, which are structurally related to this compound, have been identified as potent and selective serotonin reuptake inhibitors (SSRIs). nih.gov SSRIs function by blocking the serotonin transporter (SERT), leading to an increase in the extracellular concentration of serotonin in the brain. This mechanism is the basis for many widely prescribed antidepressant medications.

In one study, a specific indole cyclopropylmethylamine compound, (+)-12a, demonstrated very high binding affinity for the human serotonin transporter (hSERT) with a Ki value of 0.18 nM. nih.gov This compound was over 1000-fold more selective for hSERT compared to the transporters for dopamine (B1211576) (hDAT) and norepinephrine (B1679862) (hNET), as well as for 5-HT1A and 5-HT6 receptors. nih.gov In vivo microdialysis studies in rats confirmed its functional activity, showing that it produced a robust, dose-dependent increase in extracellular serotonin levels in the frontal cortex, a characteristic feature of an SSRI. nih.gov The structural features, such as nitrile substituents on the indole ring and the specific stereochemistry of the cyclopropane group, were found to be critical for this high affinity and selectivity. nih.gov

These findings strongly suggest that compounds based on the 2-cyclopropyl-indole framework, including this compound, have the potential to modulate neurotransmitter systems, particularly the serotonergic system.

Table 2: Neurological Activity of a Representative Indole Cyclopropylmethylamine

| Compound | Target | In Vitro Activity (Ki) | In Vivo Effect | Reference |

|---|---|---|---|---|

| (+)-2-(5-cyano-1H-indol-3-yl)-N,N-dimethyl-1-cyclopropanemethanamine [(+)-12a] | Human Serotonin Transporter (hSERT) | 0.18 nM | Dose-dependent increase in extracellular serotonin in rat frontal cortex | nih.gov |

Role as Biochemical Probes and Research Tools

Beyond their direct therapeutic potential, molecules like this compound serve as valuable biochemical probes and research tools for elucidating biological pathways and validating drug targets. The unique structural properties of the cyclopropyl group make it a valuable component in the design of such tools. acs.org

The potent and selective indole cyclopropylmethylamines developed as SSRIs are prime examples of this application. nih.gov Their high affinity and selectivity for the serotonin transporter allow them to be used in research to study the function and regulation of the serotonergic system. By selectively blocking serotonin reuptake, these compounds help researchers investigate the downstream effects of increased serotonin signaling, aiding in the understanding of mood disorders and the mechanisms of antidepressant action. nih.gov

Similarly, the novel cyclopropyl-indole derivatives designed as HIV NNRTIs function as molecular probes for the allosteric pocket of the reverse transcriptase enzyme. nih.gov Studying how these compounds bind and how their efficacy is affected by viral mutations provides crucial insights into the enzyme's structure-function relationship. This knowledge is instrumental in understanding the mechanisms of drug resistance and in designing next-generation antiviral agents that can overcome it. nih.gov Therefore, the 2-cyclopropyl-indole scaffold is a powerful tool for both basic and applied research in neuropharmacology and virology.

Structure Activity Relationship Sar Studies of 2 Cyclopropyl 1h Indol 6 Amine Derivatives

Impact of Substitutions on the Indole (B1671886) Ring System

The indole ring is a cornerstone of many pharmacologically active compounds, and its substitution pattern plays a pivotal role in modulating biological activity. For the 2-cyclopropyl-1H-indol-6-amine scaffold, substitutions on the indole core, including the nitrogen at position 1 (N1) and the carbons at positions 4, 5, and 7, are anticipated to significantly impact efficacy and selectivity.

In related indole-based compounds, N1-alkylation can influence pharmacokinetic properties. For instance, the introduction of small alkyl groups like methyl or ethyl can enhance metabolic stability and cell permeability. However, larger or more complex substituents at N1 may lead to steric hindrance, potentially disrupting the interaction with biological targets.

Substitutions on the benzene (B151609) portion of the indole ring are also critical. The electronic nature and position of these substituents can fine-tune the molecule's properties. For example, electron-withdrawing groups such as halogens (F, Cl, Br) or a trifluoromethyl group (CF3) at positions 4, 5, or 7 can alter the pKa of the indole N-H and the 6-amino group, which may affect target binding. Conversely, electron-donating groups like methoxy (B1213986) (OCH3) or methyl (CH3) could enhance binding through favorable electronic interactions or by occupying hydrophobic pockets in a receptor. Studies on other indole derivatives have shown that the position of these substituents is crucial, with activity varying significantly between isomers. For example, in a series of 3-(indanoyl)indoles, adding a methyl group at the C2 position was found to improve selectivity for the CB2 receptor. researchgate.net

Below is an illustrative data table summarizing the potential impact of various substitutions on the indole ring of a hypothetical series of this compound derivatives, based on general principles observed in related indole series.

| Compound ID | N1-Substituent | C4-Substituent | C5-Substituent | C7-Substituent | Predicted Activity Trend |

| 1a | H | H | H | H | Baseline |

| 1b | CH3 | H | H | H | Increased lipophilicity, potential for altered selectivity |

| 1c | H | F | H | H | Potential for altered pKa, may enhance binding |

| 1d | H | H | Cl | H | Increased lipophilicity, potential for steric interactions |

| 1e | H | H | H | OCH3 | Potential for H-bond acceptance, may increase potency |

Influence of Cyclopropyl (B3062369) Ring Modifications

The cyclopropyl group at the 2-position is a key feature of the scaffold. This small, strained ring system is often used in medicinal chemistry as a "bioisostere" for a vinyl or isopropyl group, but it imparts unique conformational rigidity and metabolic stability. The cyclopropyl ring can also engage in specific interactions with target proteins.

Modifications to the cyclopropyl ring itself could offer another avenue for optimizing activity. The introduction of substituents on the cyclopropyl ring, such as methyl or hydroxyl groups, would create new stereocenters and could lead to diastereomers with distinct biological profiles. The stereochemistry of these substituents would likely be critical for activity, as seen in synthetic pyrethroid insecticides where the stereostructure on the cyclopropane (B1198618) ring is a key determinant of insecticidal efficacy. mdpi.com

Furthermore, the replacement of the cyclopropyl ring with other small, constrained ring systems like cyclobutyl or oxetanyl could be explored to probe the size and electronic requirements of the binding pocket. Such modifications would alter the angle at which the substituent at position 2 projects from the indole core, potentially leading to improved interactions with the target.

The following table illustrates hypothetical modifications to the cyclopropyl ring and their potential consequences on biological activity.

| Compound ID | C2-Substituent | Modification | Predicted Impact |

| 2a | Cyclopropyl | Baseline | Provides conformational rigidity and metabolic stability |

| 2b | (1-Methyl)cyclopropyl | Introduction of a stereocenter | Potential for stereospecific interactions, may increase potency |

| 2c | (2,2-Difluoro)cyclopropyl | Altered electronics | May enhance binding through polar interactions |

| 2d | Cyclobutyl | Increased ring size | Probes steric tolerance of the binding pocket |

| 2e | Oxetanyl | Introduction of a heteroatom | Potential for new hydrogen bonding interactions |

Role of the Amine Group at the 6-position and its Derivatization

The amino group at the 6-position is a critical functional group that is likely to be a key determinant of the biological activity of this compound derivatives. This group can act as a hydrogen bond donor and, being basic, can be protonated at physiological pH, allowing for ionic interactions with acidic residues in a target protein.

Derivatization of the 6-amino group is a common strategy in medicinal chemistry to modulate a compound's physicochemical properties and biological activity. For instance, acylation to form amides or sulfonylation to form sulfonamides can alter the group's hydrogen bonding capacity and basicity. These derivatives are often more lipophilic and may exhibit improved cell permeability. The nature of the acyl or sulfonyl group can also be varied to introduce additional points of interaction with the target. For example, in a series of 6-amino-2-pyridone-3,5-dicarbonitriles, various substitutions on a derivative led to potent anticancer activity. mdpi.com

Alkylation of the 6-amino group to form secondary or tertiary amines would also alter its basicity and steric profile, which could have a profound effect on activity.

The table below presents some potential derivatizations of the 6-amino group and their predicted influence on the molecule's properties.

| Compound ID | 6-Position Functional Group | Predicted pKa | Predicted H-Bonding | Potential Impact |

| 3a | -NH2 | ~4.5-5.0 | Donor (2) | Baseline, potential for ionic interactions |

| 3b | -NHCOCH3 | N/A | Donor (1), Acceptor (1) | Reduced basicity, altered H-bond pattern |

| 3c | -NHSO2CH3 | N/A | Donor (1), Acceptor (2) | Acidity of N-H increased, potential for strong H-bonding |

| 3d | -N(CH3)2 | ~5.0-5.5 | Acceptor (1) | Increased basicity, loss of H-bond donation |

Elucidation of Key Pharmacophoric Features

Based on the analysis of the structure-activity relationships of related compounds, a hypothetical pharmacophore model for this compound derivatives can be proposed. A pharmacophore model outlines the essential three-dimensional arrangement of functional groups required for biological activity.

The key pharmacophoric features for this class of compounds are likely to include:

An aromatic core: Provided by the indole ring system, which can engage in pi-stacking or hydrophobic interactions.

A hydrogen bond donor: The N-H of the indole ring is a potential hydrogen bond donor.

A hydrophobic feature: The cyclopropyl group at the 2-position provides a well-defined hydrophobic moiety that can fit into a specific pocket of the target protein.

A hydrogen bond donor/acceptor or basic center: The amino group at the 6-position is a versatile feature that can act as a hydrogen bond donor and/or acceptor, or as a basic center for ionic interactions.

The spatial relationship between these features would be critical for optimal binding to a biological target. The rigidity of the indole and cyclopropyl components helps to pre-organize the molecule into a favorable conformation for binding, reducing the entropic penalty upon interaction with a receptor. Further refinement of this pharmacophore model would require the synthesis and biological evaluation of a diverse library of derivatives.

Conclusion and Future Research Directions

Synthesis of Novel Analogs with Enhanced Biological Profiles and Improved Drug-Like Properties

A primary focus of future research will be the rational design and synthesis of new analogs of 2-cyclopropyl-1H-indol-6-amine. The goal is to create molecules with enhanced biological activity, improved selectivity for their targets, and more favorable pharmacokinetic profiles. This involves the strategic modification of the core structure. For instance, the synthesis of various indole-2-carboxamide derivatives has been explored to develop multi-target antiproliferative agents. mdpi.com The introduction of different substituents on the indole (B1671886) ring and the amine function can significantly influence the compound's properties.

Researchers are also investigating the synthesis of related heterocyclic systems to broaden the chemical space. For example, the synthesis of 1,6-diaryl pyridin-2(1H)-one analogs has been undertaken to evaluate their antiproliferative activity. nih.gov These efforts aim to identify compounds with superior efficacy and reduced potential for off-target effects. The development of efficient synthetic routes, such as the optimized total synthesis of complex pyridopyrimidine core structures, will be instrumental in generating a diverse library of analogs for biological screening. nih.govresearchgate.net

Advanced Computational Approaches for Rational Design and Mechanistic Insights

Computational chemistry and molecular modeling are becoming indispensable tools in modern drug discovery. For this compound derivatives, these approaches can provide deep insights into their structure-activity relationships (SAR) and mechanisms of action at the molecular level. Molecular modeling has been successfully utilized to design novel cyclopropyl (B3062369) indole derivatives as HIV non-nucleoside reverse transcriptase inhibitors. nih.gov These computational studies help in understanding how these molecules interact with their biological targets, such as the binding of indole-2-carboxamides to the hydrophobic pocket of their target proteins. mdpi.com

Future computational work will likely focus on more advanced techniques, such as quantum mechanics/molecular mechanics (QM/MM) simulations and free energy calculations, to more accurately predict binding affinities and reaction mechanisms. nih.gov These methods can guide the rational design of new analogs with optimized interactions with their targets. For example, computational studies can help in understanding the racemization of fused cyclopropyl isoxazolines, providing valuable information for designing stereochemically stable compounds. nih.gov Furthermore, molecular dynamics simulations can be employed to study the conformational changes in both the ligand and the target protein upon binding, offering a more dynamic picture of the molecular recognition process. nih.gov

Further Mechanistic Elucidation of Biological Actions and Target Validation

While initial studies have identified promising biological activities for this compound derivatives, a more profound understanding of their mechanisms of action is required. This includes identifying and validating their specific molecular targets. For instance, some 1,6-diaryl pyridin-2(1H)-one analogs have been shown to induce cell cycle arrest, but the precise proteins they interact with to elicit this effect need to be fully elucidated. nih.gov